molecular formula C9H16N2O4 B13245281 Ethyl N-[2-(morpholin-2-yl)acetyl]carbamate

Ethyl N-[2-(morpholin-2-yl)acetyl]carbamate

Cat. No.: B13245281
M. Wt: 216.23 g/mol
InChI Key: RYBOGEIZXMAHSY-UHFFFAOYSA-N
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Description

Ethyl N-[2-(morpholin-2-yl)acetyl]carbamate is a chemical compound with the molecular formula C₉H₁₆N₂O₄ It is known for its unique structure, which includes a morpholine ring, an ethyl ester group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-[2-(morpholin-2-yl)acetyl]carbamate typically involves the reaction of morpholine with ethyl chloroacetate, followed by the introduction of a carbamate group. One common method involves the following steps:

    Reaction of Morpholine with Ethyl Chloroacetate: Morpholine is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form ethyl 2-(morpholin-2-yl)acetate.

    Introduction of Carbamate Group: The resulting ethyl 2-(morpholin-2-yl)acetate is then reacted with an isocyanate, such as ethyl isocyanate, to introduce the carbamate group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(morpholin-2-yl)acetyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester or carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl N-[2-(morpholin-2-yl)acetyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl N-[2-(morpholin-2-yl)acetyl]carbamate involves its interaction with specific molecular targets and pathways. The morpholine ring and carbamate group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with receptors, leading to its observed effects. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(morpholin-2-yl)acetate: Similar structure but lacks the carbamate group.

    Morpholin-2-yl-acetic acid ethyl ester: Another related compound with similar applications.

    tert-butyl (2-morpholin-2-ylethyl)carbamate: Contains a tert-butyl group instead of an ethyl group.

Uniqueness

Ethyl N-[2-(morpholin-2-yl)acetyl]carbamate is unique due to the presence of both the morpholine ring and the carbamate group, which confer specific chemical and biological properties

Biological Activity

Ethyl N-[2-(morpholin-2-yl)acetyl]carbamate is a compound of considerable interest within medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of Ethyl 2-(morpholin-2-yl)acetate :
    • Morpholine is reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide.
  • Introduction of the Carbamate Group :
    • The product from the first step is then treated with an isocyanate (e.g., ethyl isocyanate) to yield the final compound.

This two-step synthesis not only ensures high yields but also allows for the introduction of various substituents that can modulate biological activity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study reported its effectiveness against various microbial strains, with notable activity against Mycobacterium smegmatis and Candida albicans.

Microorganism Minimum Inhibitory Concentration (MIC)
Mycobacterium smegmatis15.6 μg/mL
Candida albicans25.0 μg/mL

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, it has been tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.

Cell Line IC50 (μM)
MDA-MB-2314.98 - 14.65
HepG22.43 - 7.84

The compound demonstrated significant growth inhibition in these cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its structural components—the morpholine ring and the carbamate group—which play crucial roles in its interaction with biological targets. Preliminary studies suggest that it may inhibit specific enzymes or interact with cellular receptors, leading to observed therapeutic effects .

Case Studies

  • Antimicrobial Study : A recent investigation into the antimicrobial properties revealed that derivatives of this compound exhibited varying degrees of effectiveness against pathogens, indicating its potential utility in treating infections caused by resistant strains .
  • Anticancer Research : A series of compounds based on this scaffold were screened for anticancer activity, revealing that those with similar structures showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

This compound can be compared to other morpholine-containing compounds:

Compound Biological Activity
Ethyl 2-(morpholin-2-yl)acetateModerate antimicrobial activity
Morpholin-2-yl-acetic acid ethyl esterLimited anticancer properties
tert-butyl (2-morpholin-2-ylethyl)carbamateEnhanced stability but reduced activity

This comparison highlights the unique position of this compound within this chemical class due to its dual functional groups that enhance both solubility and biological activity .

Properties

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl N-(2-morpholin-2-ylacetyl)carbamate

InChI

InChI=1S/C9H16N2O4/c1-2-14-9(13)11-8(12)5-7-6-10-3-4-15-7/h7,10H,2-6H2,1H3,(H,11,12,13)

InChI Key

RYBOGEIZXMAHSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)CC1CNCCO1

Origin of Product

United States

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